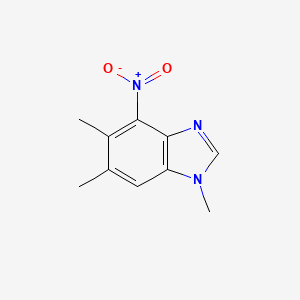

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Description

1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole is a nitro-substituted benzodiazole derivative with methyl groups at positions 1, 5, and 4. This analog has a molecular formula of C₁₇H₁₇N₃O₃, a molecular weight of 311.34 g/mol, and predicted physicochemical properties including a density of 1.26 g/cm³ and a boiling point of 528.2°C .

Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trimethyl-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-8-9(11-5-12(8)3)10(7(6)2)13(14)15/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKOACIXYOKHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole can be synthesized through several methods. One common approach involves the nitration of 1,5,6-trimethylbenzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .

Another method involves the cyclization of o-phenylenediamine derivatives with nitro-substituted aldehydes under acidic conditions. This reaction leads to the formation of the benzimidazole ring system with the desired nitro group at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Halogenating agents, alkylating agents.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 1,5,6-trimethyl-4-amino-1H-1,3-benzimidazole.

Substitution: Halogenated or alkylated derivatives of 1,5,6-trimethyl-1H-1,3-benzimidazole.

Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole is . Its structure features a benzodiazole ring with three methyl groups and a nitro group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has shown promising results in various biological assays:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Escherichia coli. For instance, a derivative with the nitro group demonstrated a minimum inhibitory concentration (MIC) of 2.44 µM against M. tuberculosis .

- Anti-HIV Activity : Compounds related to this compound have been evaluated for their anti-HIV activity. In vitro studies revealed EC50 values ranging from 3.13 to 16.48 µM against HIV-1 .

Case Study: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested them against drug-resistant strains of bacteria. The results showed that compounds with specific substitutions on the benzodiazole ring had enhanced antimicrobial activity compared to standard treatments .

Materials Science

The compound's unique structure allows it to be utilized as a precursor in the synthesis of novel materials:

- Fluorescent Dyes : Research has demonstrated the potential of this compound derivatives as fluorescent probes for biological imaging due to their high quantum yields .

Case Study: Development of Fluorescent Probes

In a study focused on developing fluorescent materials for bioimaging applications, researchers synthesized several derivatives of this compound. These derivatives exhibited tunable fluorescence properties that could be exploited in cellular imaging techniques .

Environmental Science

The compound has also been explored for its potential applications in environmental remediation:

- Heavy Metal Ion Detection : Due to its ability to form stable complexes with heavy metals, derivatives of this compound have been investigated as chelating agents for the detection and removal of heavy metal ions from contaminated water sources .

Case Study: Heavy Metal Ion Detection

A recent investigation assessed the efficacy of a modified version of this compound in detecting lead ions in aqueous solutions. The study found that the compound could selectively bind lead ions at concentrations as low as 0.5 ppm .

Mechanism of Action

The mechanism of action of 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and anticancer agent .

Molecular Targets and Pathways

DNA: The reduced form of the compound can bind to DNA, causing strand breaks and inhibiting replication.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected Benzodiazole/Benzimidazole Derivatives

Table 2: Antimicrobial and Antioxidant Activities of Selected Derivatives

- Antimicrobial Potency : Compound 5b exhibits superior activity against S. aureus (MIC = 0.156 mg/mL), likely due to its triol substituent enhancing hydrogen bonding with bacterial targets.

- Antioxidant Capacity: The phenol group in 1b contributes to radical scavenging, though its activity is less pronounced than gallic acid derivatives.

Computational and Docking Studies

- Molecular Docking : Derivatives like 9c (from ) showed strong binding to α-glucosidase, with the nitro group facilitating interactions with catalytic residues . Similarly, benzimidazole derivatives docked into S. aureus thymidylate kinase (TMK) revealed that electron-withdrawing groups (e.g., nitro) enhance binding affinity .

Biological Activity

1,5,6-Trimethyl-4-nitro-1H-1,3-benzodiazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data from various studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzodiazole ring substituted with three methyl groups and a nitro group. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular components.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 8 |

| Escherichia coli | Antibacterial | 12 |

| Candida albicans | Antifungal | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown promising results against breast cancer (MDA-MB-231) and colon cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Antiproliferative |

| HCT116 | 20 | Antiproliferative |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A study published in 2024 indicated that this compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics like amikacin .

- Anticancer Research : In a recent investigation into its anticancer properties, researchers found that the compound inhibited tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor size by approximately 50% after treatment with the compound over four weeks.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon bioreduction. These intermediates can interact with DNA and proteins within cells, leading to disruptions in cellular processes such as replication and metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation and cyclization reactions. For example, analogous benzodiazole derivatives are synthesized by refluxing substituted triazoles or benzaldehydes with acetic acid catalysis in ethanol, followed by solvent evaporation and purification (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives under reflux ). Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst (e.g., glacial acetic acid vs. Na-ascorbate) can optimize yields. Nitration steps require careful control of temperature and nitric acid concentration to avoid over-oxidation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The nitro group (-NO₂) at position 4 deshields adjacent protons, causing distinct splitting patterns for methyl groups at positions 1, 5, and 5. Aromatic protons in the benzodiazole ring appear as multiplets between δ 7.0–8.5 ppm .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality. N-H stretches (if present) appear near 3300 cm⁻¹ .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The nitro group enhances polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability is influenced by pH: acidic conditions may protonate the benzodiazole ring, while basic conditions risk nitro group reduction. Storage under inert gas (N₂/Ar) at –20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX refinement) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For this compound:

- Assign anisotropic displacement parameters to nitro and methyl groups to model thermal motion accurately.

- Use hydrogen-bonding graph-set analysis (e.g., Etter’s formalism) to identify intermolecular interactions influencing crystal packing .

- Validate the model with R-factor convergence (<5%) and residual electron density maps .

Q. What computational methods predict the reactivity of the nitro group in electrophilic or nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to localize electron density. The nitro group’s electron-withdrawing effect directs electrophiles to meta positions relative to itself.

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps indicate susceptibility to nucleophilic attack at the benzodiazole ring’s electron-deficient regions .

Q. How do substituent effects (e.g., methyl vs. chloro groups) modulate biological activity in benzodiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Methyl groups (e.g., at positions 1,5,6) enhance lipophilicity, improving membrane permeability. Chloro substituents (e.g., in analogous compounds) increase electrophilicity, enhancing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values of methylated vs. halogenated derivatives to quantify substituent effects .

Q. What strategies mitigate contradictions in reported biological data for nitro-substituted benzodiazoles?

- Methodological Answer :

- Meta-Analysis : Normalize data across studies using parameters like cell line viability (e.g., % control vs. absolute IC₅₀) and purity verification (HPLC ≥95%).

- Control Experiments : Test for off-target effects (e.g., ROS generation from nitro group reduction) using antioxidant co-treatments (e.g., NAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.